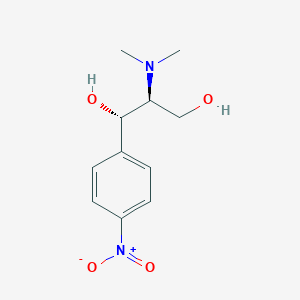

(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol

Description

(1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol is a chiral amino alcohol derivative characterized by a nitro-substituted phenyl group, a dimethylamino moiety, and two hydroxyl groups in a 1,3-diol configuration. For instance, (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: 2964-48-9) serves as a key intermediate in synthesizing derivatives through alkylation or coupling reactions .

Properties

IUPAC Name |

(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-12(2)10(7-14)11(15)8-3-5-9(6-4-8)13(16)17/h3-6,10-11,14-15H,7H2,1-2H3/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFXOUSFZMOKOH-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601190896 | |

| Record name | (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18867-44-2 | |

| Record name | (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18867-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-(Dimethylamino)-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 4-Nitrobenzaldehyde Derivatives

The reductive amination pathway begins with 4-nitrobenzaldehyde and dimethylamine. Under acidic conditions, the aldehyde undergoes condensation with dimethylamine to form an imine intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. This method achieves moderate yields (60–70%) but requires precise control of stoichiometry to avoid over-reduction byproducts.

Key variables include:

-

Solvent polarity : Methanol or ethanol optimizes imine stability.

-

Temperature : Reactions proceed at 0–5°C to minimize side reactions.

-

Catalyst : Palladium on carbon (Pd/C) enhances hydrogenation efficiency.

A typical protocol involves:

-

Dissolving 4-nitrobenzaldehyde (10 mmol) in anhydrous methanol.

-

Adding dimethylamine (12 mmol) and stirring at 0°C for 1 hour.

-

Introducing NaBH₄ (15 mmol) in batches over 30 minutes.

-

Quenching with ice-water and extracting with dichloromethane.

Eschweiler-Clarke Methylation of Primary Amines

The Eschweiler-Clarke reaction dimethylates primary amines using formaldehyde and formic acid. Starting from (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, this method achieves quantitative dimethylation under reflux conditions.

Reaction Conditions :

-

Molar ratio : Amine-formaldehyde-formic acid (1:3:3).

-

Temperature : 80°C for 6 hours.

-

Workup : Neutralization with NaOH, followed by extraction with ethyl acetate.

This route produces the target compound in >90% yield with minimal racemization, attributed to the mild acidic environment preserving stereochemical integrity.

N,N-Dimethylation Using Methyl Iodide

Alkylation of the primary amine precursor with methyl iodide in alkaline media offers an alternative pathway. The reaction proceeds via an SN2 mechanism, requiring two equivalents of methyl iodide for complete dimethylation.

Optimized Protocol :

-

Dissolve (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (5 mmol) in dry THF.

-

Add potassium carbonate (15 mmol) and methyl iodide (12 mmol).

-

Reflux at 60°C for 12 hours.

-

Filter and concentrate under reduced pressure.

Yields range from 75–85%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.

Industrial-Scale Production Techniques

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key steps include:

-

Continuous hydrogenation : Fixed-bed reactors with Pd/C catalysts operate at 50–100 psi H₂, achieving 95% conversion per pass.

-

In-line crystallization : Antisolvent addition (e.g., heptane) precipitates the product, yielding 99% purity after filtration.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5 L | 500 L |

| Temperature | 0–80°C | 25–50°C |

| Catalyst Loading | 5 wt% | 2 wt% |

| Throughput | 10 g/day | 50 kg/day |

Catalytic Systems and Solvent Effects

Catalyst selection critically influences reaction kinetics and stereoselectivity:

-

Homogeneous catalysts : Triethylamine accelerates imine formation but risks racemization at elevated temperatures.

-

Heterogeneous catalysts : Pd/C and Raney nickel favor hydrogenation without epimerization.

Solvent polarity also modulates reaction outcomes:

-

Polar aprotic solvents (DMF, DMSO) : Increase reaction rates but complicate purification.

-

Ethereal solvents (THF, diethyl ether) : Improve crystallinity of intermediates.

Purification and Chiral Resolution

Final purification involves dual crystallization steps:

-

Initial crystallization : From ethanol/water (4:1) removes inorganic salts.

-

Chiral resolution : Diastereomeric salt formation with L-tartaric acid in acetone yields enantiopure product (>99% ee).

| Purification Step | Solvent System | Purity (%) | ee (%) |

|---|---|---|---|

| Crude Product | — | 75 | 90 |

| First Crystallization | Ethanol/water | 90 | 95 |

| Chiral Resolution | Acetone | 99 | 99 |

Chemical Reactions Analysis

(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. (1S,2S)-2-Amino-1-(4-aminophenyl)propane-1,3-diol (CAS: 50961-68-7)

- Structural Difference : Replaces the nitro group with an amine (-NH₂) at the para position.

- Impact : The electron-donating amine group increases basicity and alters solubility. This derivative is explored for pharmaceutical intermediates but lacks the nitro group’s electron-withdrawing effects, which are crucial for redox-active applications .

b. (1S,2S)-2-Amino-1-(4-(methylthio)phenyl)propane-1,3-diol (CAS: 16854-32-3)

- Structural Difference : Substitutes nitro with a methylthio (-SMe) group.

- However, it reduces electrochemical activity compared to the nitro analog .

c. (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: 716-61-0)

Functional Group Modifications

a. N-Alkylated Derivatives

- Example: (1S,2S)-2-(Allylamino)-1-(4-nitrophenyl)propane-1,3-diol (S4g1) Synthesis: Produced via allylation of the parent amino compound using allyl bromide and DBU in toluene (57% yield) . Application: Intermediate for tert-butyl carbamate-protected analogs used in dendritic melamine synthesis .

b. Carbamate-Protected Analogs

Chiral Resolution

The (1S,2S)-configured nitro compound and its enantiomers are effective resolving agents for racemic bases like ephedrine and chloramphenicol derivatives. Mixtures of quasi-racemic resolving agents enhance diastereomeric salt formation, as confirmed by XRD and DSC studies .

Electrochemical Behavior

Dendritic melamines derived from the parent amino compound show distinct redox profiles compared to precursors, underscoring the nitro group’s role in electron transfer processes .

Biological Activity

(1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol, a chiral compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This compound features a dimethylamino group and a nitrophenyl moiety, which are critical for its interaction with biological systems. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNO |

| Molecular Weight | 240.26 g/mol |

| CAS Number | 18867-44-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethylamino group allows for enhanced binding to biological macromolecules, which can modulate signaling pathways and influence cellular responses. Studies suggest that the nitrophenyl group may also play a role in electron transfer processes, potentially impacting oxidative stress responses in cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.050 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation. For example:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : 15 µM after 48 hours of treatment

This data suggests a promising avenue for further investigation into its potential as an anticancer therapeutic.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response in cell viability, supporting the hypothesis that this compound could be further developed into an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2S)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol?

- Methodology :

- The compound is synthesized via reductive amination or Eschweiler-Clarke methylation. For example, starting from (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (233 ), dimethylation is achieved using formaldehyde and formic acid under reflux (3:1 molar ratio, 80°C, 6 hours) .

- Alternative routes involve chiral resolution of intermediates using tartaric acid derivatives, as demonstrated in enantiomeric separation studies .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodology :

- X-ray crystallography is the gold standard. For instance, crystallographic data (e.g., CCDC 2042781) can confirm the (1S,2S) configuration by analyzing bond angles and spatial arrangement .

- Chiral HPLC with columns like Chiralpak AD-H or OD-H (mobile phase: hexane/ethanol, 90:10 v/v) resolves enantiomers, with retention times compared to standards .

Q. What solvents and reaction conditions optimize its use as a resolving agent?

- Methodology :

- Acetone is critical in forming oxazolidine intermediates during diastereomeric salt formation. Optimal conditions include 1:1 molar ratios of the compound and target acid in acetone, followed by crystallization at 0–5°C .

- Polar solvents (e.g., ethanol, methanol) improve salt solubility, while non-polar solvents (e.g., diethyl ether) enhance crystallization efficiency .

Advanced Research Questions

Q. How does the compound’s chiral environment influence diastereomeric salt formation in enantiomer resolution?

- Methodology :

- The (1S,2S) configuration creates a steric and electronic environment that preferentially binds one enantiomer of the target compound. For example, in resolving (S,R)-1,1′-bi-2,2′-naphthylhydrogenphosphate, the compound forms a more stable salt with the (R)-enantiomer due to complementary hydrogen bonding and π-π interactions .

- Thermodynamic studies (DSC, XRD) reveal that diastereomeric salts with higher melting points and lattice energies correspond to the desired enantiomer .

Q. What analytical strategies resolve contradictions in chiral recognition data when using mixed resolving agents?

- Methodology :

- Competitive binding assays (e.g., NMR titrations) quantify affinity differences between the compound and enantiomers. For example, using quasi-racemic resolving agents, monitor chemical shift changes in -NMR spectra to identify preferential interactions .

- Statistical design of experiments (DoE) evaluates variables (e.g., solvent polarity, temperature) to optimize resolution efficiency. A 2 factorial design can identify significant factors affecting enantiomeric excess (e.g., 85% ee achieved at 25°C vs. 72% ee at 40°C) .

Q. How can reaction byproducts during dimethylation be minimized?

- Methodology :

- In situ monitoring (e.g., FTIR or LC-MS) detects intermediates like N-methylated byproducts. Adjusting the formaldehyde-to-amine ratio (2.5:1) reduces over-alkylation .

- Catalytic hydrogenation (H, Pd/C, 50 psi) selectively removes nitro groups without affecting the diol moiety, as shown in related 4-nitrophenyl derivatives .

Key Methodological Insights

- Contradiction Analysis : Discrepancies in chiral resolution data often arise from solvent polarity and temperature variations. For example, acetone stabilizes oxazolidine intermediates better than ethanol, leading to higher ee values .

- Stereochemical Validation : Combining XRD with vibrational circular dichroism (VCD) ensures unambiguous assignment of the (1S,2S) configuration, particularly for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.